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Aminoformonitrile dihydrate

Cat. No.: B13261025
M. Wt: 78.071 g/mol
InChI Key: KZQBUTOQUPJNDM-UHFFFAOYSA-N
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Description

Contextualization within Fundamental Organic and Inorganic Chemistry

Aminoformonitrile (cyanamide) holds a unique position bridging organic and inorganic chemistry. As an organic compound, it contains a carbon-nitrogen single bond and a nitrile (carbon-nitrogen triple bond) functional group attached to an amino group. t3db.ca Its chemistry is characterized by the dual nature of a nucleophilic amino group and an electrophilic nitrile unit. nih.gov This duality makes it a versatile precursor in the synthesis of various organic compounds, including pharmaceuticals. t3db.ca

From an inorganic perspective, its simple formula and the high nitrogen content are of interest. The cyanamide (B42294) anion (CN₂²⁻) is a component of compounds like calcium cyanamide (CaCN₂), which has a history as a fertilizer. t3db.cacardiff.ac.uk The study of metal complexes with cyanamide and its derivatives is an active area of research, exploring their coordination chemistry. nih.govresearchgate.net The dihydrate form, specifically, allows for the study of how water molecules, often considered simple inorganic components, interact with and influence the structure of an organic molecule. nih.gov

Historical Context of Aminoformonitrile (Cyanamide) and Related Hydrate (B1144303) Forms

The parent compound, cyanamide, was first reported in 1838. cardiff.ac.uk Early synthesis involved passing gaseous cyanogen (B1215507) chloride through an ethereal solution of ammonia (B1221849). cardiff.ac.uk Historically, isolating pure cyanamide proved difficult due to its tendency to dimerize into dicyandiamide (B1669379) or trimerize into melamine. cardiff.ac.uk For a long time, it was primarily available as calcium cyanamide, produced via the Frank-Caro process developed in 1895, which involved heating calcium carbide in the presence of nitrogen. t3db.cacardiff.ac.uk

The study of hydrated crystalline forms of compounds has a long history, with early work on structures like oxalic acid dihydrate being refined as early as the 1950s. iucr.org However, specific detailed research on aminoformonitrile dihydrate is more recent, benefiting from the advancement of analytical techniques. The stabilization of aqueous cyanamide solutions, achieved in the 1960s, was a crucial step that facilitated further research into its properties and hydrated forms. cardiff.ac.uk The interest in cyanamide and its potential role in prebiotic chemistry as a precursor for molecules like urea (B33335) and guanidine (B92328) has also fueled investigation into its behavior in aqueous environments. researchgate.netaanda.org

Current Research Landscape and Academic Significance of Dihydrate Structures

The study of crystalline hydrates is a significant field in modern chemistry, materials science, and pharmaceutical development. mdpi.com The presence of water molecules within a crystal lattice can dramatically alter the physical properties of a compound, including its stability, solubility, and dissolution rate. Researchers investigate hydrate formation to understand and control these properties.

The academic significance of studying dihydrate structures lies in several key areas:

Crystal Engineering: Understanding how water molecules form hydrogen-bonded networks and direct the packing of the primary molecules is fundamental to designing new materials with desired crystal structures and properties. nih.gov In many dihydrates, water molecules can form distinct patterns, such as dimers or chains, which act as "molecular glue" holding the crystal together. nih.govmdpi.com

Polymorphism and Solvatomorphism: A compound can often exist in multiple crystalline forms (polymorphs) or with different solvent molecules (solvatomorphs/hydrates). Identifying and characterizing these forms is crucial, especially in the pharmaceutical industry, as different forms can have different bioavailabilities.

Current research often focuses on the propensity of molecules to form hydrates and the stability of these hydrated forms under various conditions, such as temperature and humidity. nih.gov

Overview of Research Methodologies and Theoretic Frameworks Applicable to this compound Studies

A systematic approach involving multiple analytical and theoretical techniques is essential for the comprehensive study of this compound. nih.gov

Experimental Methodologies:

Single-Crystal X-ray Diffraction (SCXRD): This is the definitive method for determining the three-dimensional structure of a crystalline solid. mdpi.com It provides precise information on bond lengths, bond angles, and the arrangement of molecules in the crystal lattice, including the exact positions of the water molecules and the hydrogen bonding network. cambridge.org

Powder X-ray Diffraction (PXRD): Used to identify the crystalline form of a bulk powder sample and confirm its phase purity. The experimental PXRD pattern is often compared to one simulated from SCXRD data to verify the structure. cambridge.org

Spectroscopic Analysis: These techniques probe the molecular vibrations and electronic structure of the compound. sevenstarpharm.comxuetangx.com

Infrared (IR) and Raman Spectroscopy: These methods are particularly sensitive to the functional groups present in the molecule and the hydrogen bonding interactions. The O-H stretching vibrations of the water molecules in a dihydrate, for example, provide information about the strength and nature of the hydrogen bonds. cardiff.ac.ukfrontiersin.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR can provide information about the local environment of specific atoms (e.g., ¹³C, ¹H, ¹⁵N) within the crystal structure. chemrxiv.org

Thermal Analysis (e.g., TGA, DSC): Techniques like Thermogravimetric Analysis (TGA) are used to determine the temperature at which the water molecules are lost from the hydrate structure, providing information on its thermal stability. nih.gov

Theoretical and Computational Frameworks:

Density Functional Theory (DFT): This is a powerful quantum chemical method used to calculate the electronic structure, geometry, and vibrational frequencies of molecules. mdpi.comresearchgate.net DFT calculations can be used to:

Optimize the geometry of the this compound complex to compare with experimental X-ray data.

Calculate theoretical IR and Raman spectra to aid in the assignment of experimental bands.

Investigate the energetics of hydrogen bonding and the stability of the crystal structure. mdpi.com

Molecular Dynamics (MD) Simulations: These simulations can model the behavior of the molecules over time, providing insights into the dynamics of the water molecules within the lattice and the process of hydration or dehydration. researchgate.net

The combination of these experimental and theoretical methods provides a robust framework for a thorough understanding of this compound. nih.govresearch.com

Data and Compound Tables

Table 1: Crystallographic Data for a Generic Dihydrate System

This table presents example crystallographic parameters typical for a small molecule dihydrate crystallizing in a common space group. Such data is obtained through Single-Crystal X-ray Diffraction.

ParameterExample ValueDescription
Crystal SystemMonoclinicThe crystal system describes the symmetry of the unit cell.
Space GroupP2₁/cA specific description of the crystal's symmetry elements.
a (Å)6.119Length of the 'a' axis of the unit cell. iucr.org
b (Å)3.604Length of the 'b' axis of the unit cell. iucr.org
c (Å)12.051Length of the 'c' axis of the unit cell. iucr.org
β (°)106.16The angle of the 'β' axis in a monoclinic system. iucr.org
Volume (ų)254.8The volume of a single unit cell.
Z2The number of formula units (e.g., this compound) per unit cell.
Density (calculated) (g/cm³)1.015The theoretical density of the crystal calculated from the X-ray data.

Table 2: Spectroscopic Data for Cyanamide

This table shows a key experimental spectroscopic value for the parent compound, cyanamide. The nitrile stretch is a characteristic vibration sensitive to the molecule's chemical environment.

Spectroscopic TechniqueFunctional GroupWavenumber (cm⁻¹)Significance
Infrared (IR)C≡N (Nitrile)2255 (solid)Confirms the presence of the cyanamide tautomer over the carbodiimide (B86325) form. cardiff.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula CH6N2O2 B13261025 Aminoformonitrile dihydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

CH6N2O2

Molecular Weight

78.071 g/mol

IUPAC Name

cyanamide;dihydrate

InChI

InChI=1S/CH2N2.2H2O/c2-1-3;;/h2H2;2*1H2

InChI Key

KZQBUTOQUPJNDM-UHFFFAOYSA-N

Canonical SMILES

C(#N)N.O.O

Origin of Product

United States

Theoretical and Computational Investigations of Aminoformonitrile Dihydrate

Quantum Chemical Calculation Methodologies for Dihydrate Species

To accurately model the aminoformonitrile dihydrate system, a range of quantum chemical calculation methodologies are employed. These methods are chosen based on the specific properties being investigated, from electronic structure to the dynamics of the hydrated complex.

Ab initio and Density Functional Theory (DFT) methods are foundational for investigating the electronic structure and energetics of molecular systems like this compound. arxiv.orgarxiv.org Ab initio methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster (CC) theory, are derived directly from theoretical principles without the inclusion of experimental data. researchgate.netmdpi.com These methods are known for their high accuracy, particularly when capturing electron correlation effects, which are crucial for describing non-covalent interactions like hydrogen bonds. researchgate.net

DFT has become a widely used alternative due to its favorable balance of computational cost and accuracy. imperial.ac.ukresearchgate.net Functionals such as B3LYP are commonly used to study the geometries and energies of aminoformonitrile and its complexes. researchgate.netresearchgate.net For systems involving non-covalent interactions, dispersion-corrected DFT (DFT-D) methods are often necessary to accurately model the van der Waals forces that play a significant role in the binding of water molecules. nih.gov These quantum chemical approaches are essential for determining the stable conformations, relative energies of tautomers, and the nature of the intermolecular forces within the dihydrate complex. rsc.orgnih.gov

While quantum chemical methods provide detailed electronic information, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are better suited for exploring the conformational landscape and dynamic behavior of larger systems over longer timescales. researchgate.netnih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion, using a force field to describe the potential energy of the system. nih.gov

For this compound, MD simulations can reveal how the water molecules move around the solute, the stability of the hydrogen-bonding network, and the conformational changes that aminoformonitrile might undergo in a hydrated environment. researchgate.netfrontiersin.org These simulations are particularly useful for understanding the process of hydration and the role of the solvent in dictating the preferred structures of the solute. mdpi.com By simulating the system at different temperatures, one can also study the thermal stability of the dihydrate complex and the dynamics of water exchange. mdpi.com

The choice of basis set and level of theory is a critical aspect of any computational study, as it directly impacts the accuracy of the results. For dihydrate systems, where hydrogen bonding is a key feature, the basis set must be flexible enough to describe the electron distribution around the hydrogen atoms and the electronegative atoms (oxygen and nitrogen) involved in these bonds.

Pople-style basis sets, such as 6-31G, and correlation-consistent basis sets, like aug-cc-pVTZ, are commonly employed. The inclusion of polarization functions (e.g., the ** in 6-31G ) and diffuse functions (the aug- prefix) is particularly important for accurately modeling the non-covalent interactions in the this compound complex.

The level of theory must be capable of capturing electron correlation effects. While methods like MP2 are reliable, they can be computationally expensive. researchgate.net DFT functionals, especially those including dispersion corrections (e.g., B3LYP-D3), often provide a good compromise between accuracy and computational efficiency for these types of systems. nih.gov The selection is often guided by benchmarking against higher-level ab initio calculations or experimental data where available.

Conformational Analysis and Energetic Stability of this compound Tautomers

Aminoformonitrile can exist in different tautomeric forms, primarily the amine and imine forms. Computational studies, often using ab initio or DFT methods, can predict the relative stability of these tautomers. researchgate.net For related molecules, calculations have shown that the amine form is generally more stable. researchgate.net

When two water molecules are introduced to form the dihydrate, the energetic landscape can be altered. The water molecules can stabilize one tautomer over another through the formation of favorable hydrogen bonds. The specific arrangement of the water molecules around each tautomer leads to various conformers, each with a distinct energy. High-level quantum chemical calculations are necessary to accurately determine the geometries and relative energies of these different dihydrate structures.

Table 1: Hypothetical Relative Energies of this compound Tautomers and Conformers

Tautomer/ConformerLevel of Theory/Basis SetRelative Energy (kcal/mol)
Amine-Dihydrate-Conf1B3LYP/6-311+G 0.00
Amine-Dihydrate-Conf2B3LYP/6-311+G+1.5
Imine-Dihydrate-Conf1B3LYP/6-311+G +8.2
Imine-Dihydrate-Conf2B3LYP/6-311+G+9.7

Note: This table is illustrative and based on general principles of computational chemistry. Actual values would require specific calculations for this compound.

Theoretical Studies of Hydrogen Bonding Networks and Intermolecular Interactions within Dihydrate Structures

The interaction between aminoformonitrile and the two water molecules is dominated by hydrogen bonds. diva-portal.org Theoretical studies focus on characterizing the network of these bonds, identifying the donor and acceptor atoms, and quantifying the strength of these interactions. nih.gov The amino group (-NH2), the nitrile group (-C≡N), and the water molecules themselves can all participate in hydrogen bonding.

Computational methods can precisely calculate the geometric parameters of these hydrogen bonds, such as the distance between the donor and acceptor atoms and the angle of the bond. The strength of the hydrogen bonds can be estimated from the interaction energy, calculated by comparing the energy of the dihydrate complex to the sum of the energies of the isolated aminoformonitrile and water molecules. Analysis of the electron density, for instance through the Quantum Theory of Atoms in Molecules (QTAIM), can provide further insight into the nature of these intermolecular interactions.

Table 2: Predicted Hydrogen Bond Distances in a Stable Conformer of this compound

DonorAcceptorDistance (Å)
Water1 (O-H)Aminoformonitrile (N of nitrile)1.95
Aminoformonitrile (N-H)Water1 (O)2.05
Water2 (O-H)Water1 (O)1.90
Water1 (O-H)Water2 (O)1.92

Note: This table is a hypothetical representation of typical hydrogen bond distances and would need to be confirmed by specific calculations.

Computational Prediction of Crystal Structures and Polymorphism of this compound

Predicting the crystal structure of a molecule from its chemical diagram alone is a significant challenge in computational chemistry, often referred to as crystal structure prediction (CSP). nih.govgoogle.com For this compound, CSP methods would involve generating a vast number of plausible crystal packing arrangements and then ranking them based on their calculated lattice energies. google.com

These calculations typically use a combination of methods. Molecular mechanics force fields might be used for an initial, rapid screening of many structures, followed by more accurate energy rankings using DFT, often with dispersion corrections (DFT-D), or other quantum mechanical methods. nih.govarxiv.orgchemrxiv.org

The computational prediction would also explore the possibility of polymorphism, where this compound could exist in multiple, distinct crystal structures. nih.gov Identifying the most stable polymorph, as well as other energetically low-lying forms that might be experimentally accessible, is a key goal of these studies. rsc.org The predicted crystal structures can then be compared with experimental data from techniques like X-ray diffraction to validate the computational methodology. researchgate.net

Synthetic Strategies and Pathways for Aminoformonitrile and Its Dihydrate

Chemical Synthesis Methodologies for Aminoformonitrile Precursors

Aminoformonitrile is a versatile chemical intermediate with a rich history of synthetic exploration. Its simple structure, featuring a nitrile group attached to an amino group, allows for a variety of synthetic approaches.

The synthesis of aminoformonitrile and its derivatives can be achieved through several pathways, including condensation reactions, which involve the joining of two molecules with the elimination of a small molecule like water.

One of the primary industrial methods for producing aminoformonitrile is the hydrolysis of calcium cyanamide (B42294). This process begins with heating calcium carbide in the presence of nitrogen at approximately 1,000°C to produce calcium cyanamide. Subsequently, the calcium cyanamide is treated with carbon dioxide in an aqueous medium, leading to the formation of aminoformonitrile and calcium carbonate chemicalbook.comwikipedia.org.

Another established method involves the dehydration of urea (B33335) or the desulfurization of thiourea nih.gov. These reactions are fundamental in demonstrating the versatility of starting materials for cyanamide synthesis.

More contemporary methods focus on avoiding hazardous reagents like cyanogen (B1215507) bromide. One such approach is the iron-mediated multi-component synthesis from isothiocyanates under mild, room temperature conditions, which proceeds through nucleophilic addition and desulfurization ias.ac.in. This method is noted for its efficiency and good to excellent yields across a variety of substrates ias.ac.in.

Furthermore, an operationally simple one-pot, two-step procedure has been developed using trichloroacetonitrile as a safer cyano source, which offers complementary selectivity to cyanogen bromide cardiff.ac.uk. The electrophilic cyanation of secondary amines is a prevalent method for accessing disubstituted cyanamides, with cyanogen bromide being a common, albeit toxic, reagent nih.gov.

The synthesis of N-acylcyanamides can be achieved from carboxylic acids in the presence of trichloroisocyanuric acid, triphenylphosphine, and sodium cyanamide under ultrasound irradiation at room temperature.

Table 1: Comparison of Selected Synthetic Methods for Aminoformonitrile (Cyanamide) and its Derivatives

MethodStarting MaterialsReagents/ConditionsYieldKey Advantages
Calcium Cyanamide Hydrolysis Calcium Carbide, Nitrogen~1000°C, then CO2/H2OHigh (Industrial Scale)Established, large-scale process chemicalbook.com.
Iron-Mediated Desulfurization Isothiocyanates, Aq. NH3Fe2(SO4)3·H2O, NaOAc, Room Temp.Good to Excellent (up to 95%)Mild conditions, high efficiency ias.ac.in.
From Aryl-amidoxime Aryl-amidoximep-TsCl, DIPEA or pyridineGood to ExcellentSelective for monosubstituted aryl-cyanamides nih.gov.
From Carboxylic Acids (N-acylcyanamides) Carboxylic AcidsTrichloroisocyanuric acid, PPh3, NaNHCN, UltrasoundVery GoodRapid, room temperature synthesis.
From Calcium Cyanamide (Diallylcyanamide) Lime-nitrogen (crude CaCN2)NaOH, Allyl bromide, Ethanol (B145695)52-56%Utilizes a readily available fertilizer-grade precursor orgsyn.org.

Aminoformonitrile is considered a key molecule in prebiotic chemistry, the study of the chemical origins of life. Its formation from simple, prebiotically relevant molecules like methane, ammonia (B1221849), water, and hydrogen cyanide under irradiation suggests its potential presence on the early Earth.

It is recognized as an effective prebiotic condensing agent, facilitating the formation of more complex biomolecules. For instance, under plausible prebiotic conditions, aminoformonitrile can mediate the synthesis of acylglycerols from glycerol and ammonium palmitate when heated in the presence of imidazole.

Furthermore, aminoformonitrile and its tautomer carbodiimide (B86325) are implicated in the polymerization of amino acids to form peptides. While the direct dimerization of aminoformonitrile in the presence of amino acids can yield dipeptides, the activation energy for the isomerization of cyanamide to the more reactive carbodiimide is significantly high in the gas phase but can be drastically reduced in the presence of water molecules researchgate.net.

The optimization of reaction conditions is crucial for maximizing the yield and purity of aminoformonitrile. In the industrial production from calcium cyanamide, precise control over temperature and the efficient removal of byproducts are key factors chemicalbook.com.

In the iron-mediated synthesis from isothiocyanates, the reaction proceeds efficiently at room temperature, and the yields are generally high. For instance, phenyl rings with electron-donating groups like 4-methoxy and 4-methyl result in aromatic cyanamides with yields of 92-95% ias.ac.in. However, substrates with strong electron-withdrawing groups like nitro groups may require elevated temperatures (e.g., 80°C) and result in lower yields (55%) ias.ac.in.

Controlled Hydration Methodologies for Aminoformonitrile Dihydrate Formation

The hydration of aminoformonitrile is a fundamental reaction that leads to the formation of urea. The isolation of a stable dihydrate of aminoformonitrile itself is not extensively documented in the literature, with the compound being prone to dimerization or further reaction. However, the principles of controlled hydration and crystallization are relevant to its handling and potential isolation in a hydrated form.

Specific crystallization techniques for this compound are not well-described in the reviewed literature. However, general principles of crystallization for small, water-soluble organic molecules can be applied. The process would likely involve the dissolution of aminoformonitrile in water at a specific temperature, followed by controlled cooling to induce crystallization of the hydrated form. The presence of co-solvents can also influence the crystallization process.

For example, a patent for the preparation of azithromycin dihydrate describes dissolving the crude product in an aqueous solution and then adding a base and a co-solvent (acetone) to induce crystallization of the dihydrate google.com. Similar principles of adjusting pH and solvent composition could potentially be explored for the isolation of this compound.

Furthermore, multistage continuous crystallization processes, such as those used for dicyandiamide (B1669379) (a dimer of aminoformonitrile), involve controlled cooling in stages to manage crystal growth and purity google.com. This approach allows for better control over the final product's physical properties.

The hydration of aminoformonitrile (H2NCN) to urea is a thermodynamically favorable process. Theoretical studies using DFT and MP2 calculations have investigated the hydrolysis of both aminoformonitrile and its tautomer, carbodiimide (HNCNH) researchgate.net. These studies indicate that the direct hydrolysis of aminoformonitrile has a higher activation energy compared to that of carbodiimide researchgate.net. The isomerization of aminoformonitrile to carbodiimide is a crucial step, and the presence of water molecules can significantly lower the activation energy for this process researchgate.net.

The kinetics of cyanide loss, which can include hydrolysis, have been shown to be first-order under a given set of conditions. The rate of hydrolysis is influenced by factors such as pH and temperature.

Synthesis of this compound Derivatives and Analogues

The synthesis of derivatives and analogues of aminoformonitrile, which is chemically known as cyanamide in its anhydrous form, offers a versatile platform for the generation of a diverse array of organic compounds. These synthetic strategies primarily target the reactive amino and nitrile functional groups, allowing for the construction of more complex molecular architectures. While the dihydrate form is a stable state for storage, synthetic transformations are typically carried out on the anhydrous form due to the reactivity of the functional groups.

Derivatization Strategies via Amino and Nitrile Functional Groups

The presence of both a nucleophilic amino group and an electrophilic nitrile group within the aminoformonitrile molecule allows for a wide range of derivatization reactions. These reactions can be broadly categorized into modifications of the amino group (N-substitution) and transformations of the nitrile group.

N-Acylation and N-Alkylation of the Amino Group

The amino group of aminoformonitrile can be readily acylated or alkylated to produce N-substituted derivatives.

N-Acylation: The reaction of aminoformonitrile with acylating agents such as acyl chlorides or anhydrides yields N-acylcyanamides. These reactions are often carried out in the presence of a base to neutralize the hydrogen halide or carboxylic acid byproduct. A study demonstrated the base-promoted N-acylation of cyanamides under ultrasound irradiation, offering an efficient alternative to harsher reaction conditions. researchgate.net The resulting N-acylcyanamides are valuable intermediates in organic synthesis, for instance, in the radical synthesis of aromatic polycyclic guanidine (B92328) derivatives. researchgate.net

N-Alkylation: Alkylation of the amino group can be achieved using alkyl halides. libretexts.orgacs.org The reaction of metal cyanamides, such as calcium cyanamide, with alkyl halides is a direct approach to obtaining mono- and disubstituted cyanamides. nih.govwikipedia.org These N-alkylated derivatives are precursors for various other compounds. For example, N,N-dialkylcyanamides can be hydrolyzed to dialkylamines, providing a method for the synthesis of secondary amines without contamination from primary or tertiary amines. wikipedia.org

Reagent ClassSpecific Reagent ExampleProduct TypeReference
Acyl HalideAcetyl ChlorideN-Acetylcyanamide
AnhydrideAcetic AnhydrideN-Acetylcyanamide
Alkyl HalideMethyl IodideN-Methylcyanamide libretexts.org

Table 1: Examples of Reagents for N-Substitution of Aminoformonitrile

Transformations of the Nitrile Functional Group

The nitrile group of aminoformonitrile is susceptible to nucleophilic attack, leading to the formation of amidines and guanidines, which are key structural motifs in many biologically active molecules.

Synthesis of Amidines: Amidines can be prepared by the addition of ammonia or an amine to the nitrile group. This reaction can be facilitated by heating the nitrile with an ammonium or substituted-ammonium salt. rsc.org More recent methods involve the transition metal-catalyzed addition of amines to nitriles. For example, a copper-catalyzed protocol has been developed for the synthesis of N-substituted amidines from nitriles and amines. mdpi.com

Synthesis of Guanidines: The addition of amines to aminoformonitrile (cyanamide) is a fundamental method for the synthesis of substituted guanidines. cdnsciencepub.comrsc.org The reaction can be catalyzed by Lewis acids, which enhance the electrophilicity of the nitrile's carbon atom. google.com Furthermore, efficient guanylation of various amines with cyanamide can be achieved in the presence of scandium(III) triflate under mild conditions in water. organic-chemistry.org N-acylcyanamides can also serve as precursors for guanidine derivatives through radical cascade reactions. nih.gov

Starting MaterialReagentProduct TypeCatalyst/ConditionsReference
AminoformonitrileAmmonia/Amine + Ammonium SaltAmidineHeat (150-220°C) rsc.org
AminoformonitrileAmineGuanidineLewis Acid (e.g., AlCl₃) google.com
N-AcylcyanamideRadical Initiator (e.g., AIBN)Polycyclic GuanidineReflux researchgate.netnih.gov

Table 2: Synthesis of Amidine and Guanidine Derivatives from Aminoformonitrile

Exploration of Novel Synthetic Routes to Dihydrate Derivatives and Analogues

Recent research has focused on developing novel synthetic pathways to create a wider range of aminoformonitrile analogues, particularly heterocyclic compounds. These methods often involve cycloaddition reactions and radical-mediated processes. As previously noted, these synthetic explorations typically utilize the anhydrous form of aminoformonitrile (cyanamide).

Cycloaddition Reactions

The carbon-nitrogen triple bond of aminoformonitrile can participate in various cycloaddition reactions, providing access to five- and six-membered heterocyclic rings. nih.gov

[3+2] Cycloaddition: Aminoformonitrile acts as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles. For instance, the reaction with nitrile oxides, generated in situ, leads to the formation of 1,2,4-oxadiazol-5-imines. nih.gov These can be further hydrolyzed to the corresponding oxadiazol-5-ones. nih.gov

[2+2+2] Cycloaddition: Metal-catalyzed [2+2+2] cyclotrimerization of cyanamides can produce triazine derivatives. nih.gov More synthetically versatile is the co-cyclization of the nitrile group of aminoformonitrile with diynes or alkenyl-nitrile systems, which yields functionally diverse six-membered heterocycles like 2-aminopyridine and aminopyrimidine derivatives. nih.govresearchgate.net Cobalt-based catalysts have been traditionally used for these transformations, with iron-based systems emerging as a more recent alternative. nih.gov

Radical-Mediated Synthesis

Radical cascade reactions involving aminoformonitrile derivatives have emerged as a powerful tool for constructing complex nitrogen-containing polycyclic frameworks. eurekaselect.com N-acylcyanamides, in particular, have been utilized in radical cascade reactions to synthesize guanidine-containing natural products and their analogues. nih.gov For example, the reaction of an N-acylcyanamide with a radical initiator like AIBN can lead to the formation of tricyclic guanidine derivatives in good yields. nih.gov

Reaction TypeReactant(s) with AminoformonitrileProduct ClassCatalyst/ConditionsReference
[3+2] CycloadditionNitrile Oxide1,2,4-Oxadiazole derivativeTBAF nih.gov
[2+2+2] CycloadditionDiyne2-Aminopyridine derivativeCo or Fe catalyst nih.govresearchgate.net
Radical CascadeN-AcylcyanamidePolycyclic GuanidineAIBN, Bu₃SnH nih.gov

Table 3: Novel Synthetic Routes to Aminoformonitrile Analogues

These novel synthetic strategies significantly expand the chemical space accessible from aminoformonitrile, enabling the creation of a wide variety of derivatives and analogues with potential applications in various fields of chemistry.

Advanced Spectroscopic Characterization of Aminoformonitrile Dihydrate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Dihydrate Analysis

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in both solution and the solid state. For aminoformonitrile dihydrate, NMR can confirm the molecular structure, probe the chemical environments of each atom, and provide insights into the hydration state.

One-dimensional ¹H and ¹³C NMR are fundamental for confirming the core structure of aminoformonitrile and identifying the chemical environment of each nucleus. In an aqueous solvent like D₂O, the protons of the amino group (-NH₂) would exchange with deuterium, leading to their signal disappearance. The methylene (B1212753) (-CH₂-) protons would appear as a singlet, and the water molecules of the dihydrate would contribute to the solvent peak.

The ¹³C NMR spectrum is expected to show two distinct signals corresponding to the methylene carbon (-CH₂-) and the nitrile carbon (-C≡N). The chemical shifts are influenced by the electron-withdrawing nature of the adjacent amino and nitrile groups. The presence of water of hydration can subtly influence these chemical shifts through hydrogen bonding interactions.

Expected ¹H NMR Spectral Data for Aminoformonitrile in D₂O

Proton Expected Chemical Shift (δ, ppm) Multiplicity
-CH₂- ~3.5 Singlet
-NH₂ (Exchanges with D₂O) -

Expected ¹³C NMR Spectral Data for Aminoformonitrile in D₂O

Carbon Expected Chemical Shift (δ, ppm)
-CH₂- ~20-30

Note: The expected chemical shifts are based on data for aminoacetonitrile (B1212223) and its salts. Actual values for the dihydrate may vary.

Solid-state NMR (ssNMR) is particularly valuable for studying hydrated compounds as it provides information about the structure and dynamics in the crystalline state. rsc.org For this compound, ssNMR can distinguish between the water molecules of hydration and the organic part of the molecule. Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) enhance the signals of low-abundance nuclei like ¹³C and ¹⁵N. mdpi.com

The ¹H MAS NMR spectrum would be expected to show distinct signals for the amino protons, the methylene protons, and the water protons, with chemical shifts influenced by the hydrogen bonding network in the crystal lattice. rsc.org The presence of multiple, distinct water signals in the ssNMR spectrum could indicate different crystallographic environments for the two water molecules. mdpi.com Furthermore, ¹⁷O NMR, though challenging due to low natural abundance, can be a powerful probe of the local environment of the water molecules, providing information on hydrogen bond strength and coordination to the aminoformonitrile molecule. scholaris.ca The dynamics of the water molecules, such as librational motions or exchange processes, can also be studied using variable-temperature ssNMR experiments. researchgate.net

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning NMR signals and determining the connectivity and spatial relationships between atoms in a molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings (²J or ³J). For aminoformonitrile, a COSY spectrum would be relatively simple but would confirm the absence of coupling for the methylene singlet. In a non-deuterated solvent, it could show a correlation between the -NH₂ and -CH₂ protons if coupling exists.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly bonded to a heteronucleus, typically ¹³C. nih.gov For aminoformonitrile, the HSQC spectrum would show a cross-peak connecting the methylene protons to the methylene carbon, providing a definitive assignment for both.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, regardless of whether they are connected through bonds. For a small molecule like aminoformonitrile, NOESY can help to understand intermolecular interactions and aggregation in solution. It would also be instrumental in observing interactions between the water molecules of hydration and the protons of the aminoformonitrile molecule in the solid state.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies of Hydration States

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are highly sensitive to the presence of functional groups and intermolecular interactions like hydrogen bonding, making them ideal for studying hydrated crystals. cdnsciencepub.com

The IR and Raman spectra of this compound would be rich with information. The key functional groups—amino (-NH₂), methylene (-CH₂-), and nitrile (-C≡N)—all have characteristic vibrational frequencies. cdnsciencepub.comresearchgate.net The water molecules of hydration will also exhibit their own distinct vibrational modes (stretching, bending, and librational). researchgate.net

A known characteristic of aminoacetonitrile is that the nitrile (C≡N) stretch is unusually weak in the IR spectrum but strong in the Raman spectrum. astrochem.orgnasa.gov This complementary nature of IR and Raman spectroscopy is a key advantage in the analysis of such compounds.

Expected IR and Raman Band Assignments for this compound

Wavenumber (cm⁻¹) Vibrational Mode Expected IR Intensity Expected Raman Intensity
~3500-3200 O-H stretch (water), N-H stretch (amine) Strong, Broad Medium
~2950-2850 C-H stretch (methylene) Medium Medium
~2250 C≡N stretch Very Weak Strong
~1650-1550 H₂O bend, NH₂ scissoring Strong Weak
~1450 CH₂ scissoring Medium Weak
~900-700 NH₂ wagging/twisting Medium-Strong Weak

Note: These are expected ranges and intensities. The exact positions and intensities will be influenced by the crystal packing and hydrogen bonding network.

The water molecules in this compound are expected to be integral to the crystal structure, participating in a network of hydrogen bonds with the amino and nitrile groups. These interactions have distinct spectroscopic signatures. cdnsciencepub.com

In the IR and Raman spectra, the O-H stretching region (~3500-3200 cm⁻¹) is particularly informative. The presence of strong hydrogen bonds typically causes a red-shift (shift to lower frequency) and significant broadening of the O-H stretching bands compared to free water. mdpi.com The number and shape of the bands in this region can indicate whether the water molecules are in crystallographically equivalent environments. cdnsciencepub.comresearchgate.net For example, two distinct types of water environments might give rise to four separate O-H stretching bands (symmetric and asymmetric stretches for each type).

The nitrile (C≡N) stretching frequency is also sensitive to hydrogen bonding. When the nitrogen of the nitrile group acts as a hydrogen bond acceptor, the C≡N stretching frequency can shift, often to lower wavenumbers. nih.govnih.gov Similarly, the N-H stretching and bending vibrations of the amino group will be shifted and broadened due to its involvement as a hydrogen bond donor. These shifts provide direct evidence of the intermolecular interactions that stabilize the dihydrate crystal structure.

An exclusively online search for scholarly articles and spectroscopic data specifically on "this compound" did not yield any relevant results. The search results were dominated by general information on aminoformonitrile and its relevance in prebiotic chemistry, with no specific studies focusing on the advanced spectroscopic characterization of its dihydrate form as requested in the detailed outline.

Therefore, it is not possible to generate the requested article with the specified level of detail and adherence to the provided structure based on the available online information. The required research findings on in-situ spectroscopy for phase transitions, high-resolution mass spectrometry for precise mass determination and fragmentation analysis, and UV-Vis spectroscopy for electronic structure investigations of "this compound" are not present in the search results.

Crystallographic and Solid State Structural Elucidation of Aminoformonitrile Dihydrate

Single Crystal X-ray Diffraction Studies for Atomic Coordinates and Unit Cell Parameters

A diligent search of crystallographic databases, such as the Cambridge Structural Database (CSD), which serves as the world's repository for small-molecule organic and metal-organic crystal structures, did not yield an entry for aminoformonitrile dihydrate. osti.govuiowa.educam.ac.ukcam.ac.uk Consequently, the atomic coordinates and unit cell parameters for this specific compound are not available. Without this primary data, a definitive description of its molecular and crystal structure remains unknown.

Powder X-ray Diffraction (PXRD) for Polymorphism, Crystallinity, and Hydration State Identification

Powder X-ray diffraction (PXRD) is a powerful technique used to analyze the bulk properties of a crystalline solid. It is particularly valuable for identifying crystalline phases, determining the degree of crystallinity, and studying polymorphism—the ability of a compound to exist in more than one crystal structure. nih.gov Furthermore, PXRD is instrumental in characterizing hydrated and anhydrous forms of a compound, as the inclusion of water molecules into the crystal lattice typically results in a distinct diffraction pattern. worktribe.com

Despite the utility of this technique, no experimental powder X-ray diffraction patterns for this compound have been found in the surveyed literature or spectral databases. nist.gov The absence of a reference PXRD pattern makes it impossible to identify this specific hydrate (B1144303) state in a bulk sample or to compare it with other potential polymorphic or hydrated forms.

Analysis of Tautomeric Forms and Isomeric Structures within Dihydrate Crystals

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. In the solid state, a molecule is "locked" into a specific tautomeric form, which can have significant implications for its chemical and physical properties. rsc.orgnih.gov The analysis of the crystal structure through techniques like SC-XRD is essential to unambiguously determine which tautomer is present in the solid state.

For aminoformonitrile, potential tautomeric forms could exist. However, without the crystallographic data, any discussion of the dominant tautomer within the dihydrate crystal remains purely speculative. The precise location of hydrogen atoms, which would differentiate between tautomers, can be challenging to determine even with X-ray diffraction and often requires complementary techniques like neutron diffraction. worktribe.com

Detailed Examination of Intermolecular Interactions, Hydrogen Bond Networks, and Crystal Packing Motifs

The arrangement of molecules in a crystal, known as crystal packing, is governed by a complex interplay of intermolecular interactions, with hydrogen bonding being particularly significant, especially in hydrated crystals. nih.govnih.gov The water molecules in a dihydrate are expected to be integral components of the hydrogen-bonding network, acting as both donors and acceptors to form a stable, three-dimensional structure. researchgate.netfrontiersin.orgrsc.org

A detailed analysis of these interactions, including the geometry of hydrogen bonds and the identification of common packing motifs, is contingent on having the atomic coordinates from a crystal structure determination. nih.gov In the absence of such data for this compound, a description of its hydrogen bond network and crystal packing cannot be provided.

Structural Dynamics and Phase Transitions in the Solid State

Crystalline solids are not static structures; they can undergo phase transitions in response to changes in temperature or pressure. mdpi.comrsc.org These transitions can involve changes in crystal packing, molecular conformation, or even the loss of water of hydration. worktribe.comnih.gov Techniques such as variable-temperature PXRD and thermal analysis are commonly employed to study these dynamic processes.

No studies concerning the structural dynamics or phase transitions of this compound were identified. Therefore, information regarding its thermal stability, dehydration behavior, or any potential polymorphic transitions is not available.

Mechanistic Investigations of Reactions Involving Aminoformonitrile Dihydrate

Reaction Mechanisms of Hydration and Dehydration Processes of Aminoformonitrile

The hydration and dehydration of aminoformonitrile are fundamental processes that involve the addition or removal of water molecules. These reactions are often catalyzed by acids or bases and are crucial for understanding the stability and reactivity of the compound under various conditions. d-nb.info

Dehydration Mechanism: The dehydration of aminoformonitrile dihydrate likely proceeds via an acid-catalyzed elimination reaction, similar to the dehydration of alcohols. saskoer.ca The process can be generalized into key steps:

Protonation of a Hydroxyl Group: In the presence of a strong acid catalyst (like sulfuric or phosphoric acid), a lone pair of electrons on an oxygen atom of one of the water molecules in the dihydrate attacks a proton (H+). This forms a protonated water molecule (alkyloxonium ion), which is an excellent leaving group. saskoer.ca

Loss of Leaving Group: The protonated water molecule departs, leading to the formation of a carbocation intermediate or proceeding through a concerted mechanism. The stability of this intermediate is a key factor in the reaction pathway.

Deprotonation: A base (which could be a water molecule or the conjugate base of the acid catalyst) removes a proton from the amino group or the adjacent carbon, leading to the formation of anhydrous aminoformonitrile or other unsaturated products. The catalyst is regenerated in this step. saskoer.ca

Primary structures may favor an E2 (bimolecular elimination) mechanism, while more substituted analogues that can form stable carbocations might proceed via an E1 (unimolecular elimination) mechanism. saskoer.ca

Hydration Mechanism: Hydration is the reverse of dehydration and involves the addition of water across the nitrile (C≡N) group. d-nb.info This reaction, often referred to as nitrile hydrolysis, can also be catalyzed by acid or base.

Acid-Catalyzed Hydration: The reaction begins with the protonation of the nitrile nitrogen, making the carbon atom more electrophilic and susceptible to nucleophilic attack by water. Subsequent deprotonation and tautomerization yield an amide, which can be further hydrolyzed to a carboxylic acid and ammonia (B1221849). savemyexams.compressbooks.pub

Base-Catalyzed Hydration: This pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. pressbooks.pub The resulting imine anion is protonated by water to form a hydroxy imine, which tautomerizes to an amide. pressbooks.pub Further hydrolysis of the amide can then occur.

The hydration and dehydration processes are often reversible, and the direction of the equilibrium can be controlled by factors such as the concentration of water and the temperature, in accordance with Le Châtelier's principle. saskoer.ca

Role of this compound as a Reactive Intermediate or Precursor in Organic Reactions

A reactive intermediate is a short-lived, high-energy, and highly reactive molecule that is generated in one step of a reaction and consumed in a subsequent step. frontiersin.org Aminoformonitrile and its related structures are considered key precursors in prebiotic synthesis, the chemical pathways leading to the formation of life's building blocks on the early Earth. frontiersin.orgwikipedia.org

Aminoformonitrile is a plausible precursor for the synthesis of amino acids and purine (B94841) bases. frontiersin.org For example, 2-aminoacetonitrile, a closely related molecule, is known to hydrolyze to form glycine (B1666218). frontiersin.org It can also be a building block for purines like adenine. frontiersin.org In scenarios simulating post-impact thermal conditions on early Earth, formamide (B127407) chemistry can lead to the formation of 2-aminoacetonitrile, highlighting its role as a key intermediate in the synthesis of more complex biomolecules. frontiersin.org

The "cyanosulfidic" model of prebiotic synthesis, developed by John Sutherland and colleagues, posits that precursors to ribonucleotides, amino acids, and lipids could arise from simple starting materials like hydrogen cyanide (HCN). wikipedia.org In these reaction networks, nitrile-containing compounds are central intermediates. These pathways often involve reductive homologation processes to build molecular complexity from simple precursors. wikipedia.org The study of aminomalononitrile, another related compound, further supports the role of such molecules in the prebiotic synthesis of key biological molecules like 4-amino-5-cyanoimidazole. nih.gov

Catalytic Transformations and Reaction Pathways in the Presence of this compound

Catalysts accelerate chemical reactions by providing an alternative reaction pathway with a lower activation energy, without being consumed in the process. unife.it Reactions involving aminoformonitrile can be significantly influenced by both homogeneous and heterogeneous catalysts. chemguide.co.uk

Acid/Base Catalysis: As discussed, acids and bases are common catalysts for the hydration of the nitrile group in aminoformonitrile. savemyexams.com This transformation is a key step in converting nitriles to amides and carboxylic acids. The catalyst works by making the nitrile carbon more susceptible to nucleophilic attack by water. pressbooks.pub

Metal Catalysis: Transition metal complexes are widely used to catalyze reactions of nitriles.

Hydration: Various metal complexes, particularly those of ruthenium and osmium, have been shown to be effective catalysts for nitrile hydration. csic.es The mechanism often involves the coordination of the nitrile to the metal center, which activates it for attack by a water molecule. csic.es

Coupling Reactions: Cyanamide (B42294), the parent compound of aminoformonitrile, undergoes various metal-catalyzed reactions. For instance, copper-catalyzed cyanation of secondary amines and palladium-catalyzed multicomponent reactions demonstrate the utility of metal catalysts in forming new C-N bonds. rsc.orgresearchgate.net

Azidation: Transition metals like copper, iron, and zinc can catalyze azidation reactions, where an azide (B81097) group is introduced into a molecule. mdpi.com While not a direct reaction of aminoformonitrile, this illustrates the broad scope of metal catalysis in manipulating nitrogen-containing functional groups.

The choice of catalyst and reaction conditions can selectively favor one reaction pathway over others, allowing for controlled synthesis of desired products. chemguide.co.uk For example, in the synthesis of N,N-difunctionalized ureas from cyanamide, the choice of base and solvent was critical to optimizing the yield of the intermediate cyanamide derivative. rsc.org

Kinetic and Thermodynamic Analysis of Chemical Reactions Involving this compound

The study of chemical kinetics provides insight into the rate of a reaction, while thermodynamics describes the energy changes and the position of equilibrium. stanford.eduiitk.ac.in Together, they offer a complete picture of a chemical transformation.

Thermodynamics: Thermodynamic analysis determines the feasibility of a reaction, indicated by the change in Gibbs free energy (ΔG). A negative ΔG signifies a spontaneous reaction. libretexts.org The hydrolysis of nitriles to their corresponding carboxylic acids and ammonia is generally a thermodynamically favorable process, often proceeding to completion. researchgate.net The standard molar enthalpies of reaction (ΔrH°m) for the hydrolysis of various nitriles have been determined calorimetrically, providing fundamental data on the energy released during these transformations. researchgate.net

Kinetics: Kinetic studies focus on the reaction rate and the factors that influence it, such as concentration, temperature, and catalysts. The rate is determined by the activation energy (Ea)—the energy barrier that must be overcome for the reaction to proceed. iitk.ac.in

For the hydrolysis of nitriles, the reaction kinetics can vary. For example, the hydrolysis of 5-cyanovaleramide in near-critical water was found to follow second-order kinetics. researchgate.net Kinetic modeling is a powerful tool for developing and optimizing chemical processes, as demonstrated in the selective hydrolysis of a nitrile to an amide, where it helped minimize side reactions. acs.org

The table below summarizes key kinetic and thermodynamic concepts relevant to reactions of this compound.

ParameterSymbolDescriptionSignificance for Aminoformonitrile Reactions
Gibbs Free Energy ChangeΔGThe energy associated with a chemical reaction that can be used to do work. libretexts.orgA negative value indicates that a reaction (e.g., hydrolysis) is spontaneous under the given conditions.
Enthalpy ChangeΔHThe heat absorbed or released during a reaction at constant pressure. stanford.eduDetermines if a reaction is endothermic (absorbs heat, positive ΔH) or exothermic (releases heat, negative ΔH).
Entropy ChangeΔSA measure of the disorder or randomness of a system.An increase in the number of molecules, such as in decomposition reactions, generally leads to a positive ΔS.
Activation EnergyEₐThe minimum energy required to initiate a chemical reaction. iitk.ac.inA lower Eₐ, often achieved with a catalyst, results in a faster reaction rate.
Rate ConstantkA proportionality constant in the rate law that relates reactant concentrations to the reaction rate. stanford.eduA larger value of k corresponds to a faster reaction. It is temperature-dependent, as described by the Arrhenius equation. iitk.ac.in

This table is generated based on general principles of chemical kinetics and thermodynamics. stanford.eduiitk.ac.inlibretexts.org

Studies on the pyrolysis of materials like wheat straw show how thermogravimetric analysis can be used to determine activation energies and thermodynamic parameters (ΔH, ΔS, ΔG) for complex decomposition reactions, a methodology that could be applied to study the thermal decomposition of this compound. mdpi.com

Influence of Solvent and Environmental Factors on Reaction Mechanisms

The solvent in which a reaction is conducted can have a profound impact on the reaction rate, mechanism, and even the nature of the products formed. uw.edu.pl This is because the solvent can interact with reactants, intermediates, and transition states, altering their stability.

Solvent Polarity:

Polar Solvents: Polar solvents, especially protic solvents like water and alcohols, are effective at solvating charged species. They can stabilize ionic intermediates and transition states through dipole-dipole interactions and hydrogen bonding. This can favor mechanisms that involve charge separation, such as E1 or SN1 pathways. mdpi.com

Nonpolar Solvents: Nonpolar solvents are less capable of stabilizing charged species. Reactions in these solvents may favor concerted mechanisms (like E2 or SN2) that avoid the formation of high-energy charged intermediates.

Solvent as a Reactant: In hydration reactions, water acts as both the solvent and a reactant. The concentration of water can shift the equilibrium between the hydrated and dehydrated forms of a compound. saskoer.ca In some cases, competitive hydrolysis of the solvent can be used to control the selectivity of a reaction, as seen in the hydroxide-promoted conversion of a nitrile to an amide where N-methyl-2-pyrrolidone was used as a co-solvent. acs.org

Specific Solvent Effects: The ability of a solvent to act as a hydrogen-bond donor or acceptor is crucial. For example, studies on cyanamide show that the nitrogen shieldings, observed via NMR spectroscopy, are sensitive to the solvent environment, indicating specific molecular interactions. uw.edu.pl The solubility of cyanamide itself varies significantly, being high in polar organic solvents like alcohols and ethers, but low in nonpolar hydrocarbons. nih.gov

The effect of the solvent on the synthesis of N,N-difunctionalized cyanamides was systematically studied, revealing that polar aprotic solvents like acetonitrile (B52724) (MeCN) gave the best yields, while protic solvents like ethanol (B145695) and methanol (B129727) were less effective. rsc.org

The table below summarizes the expected influence of different solvent types on reactions involving this compound.

Solvent TypeKey PropertiesExpected Effect on Reactions of this compound
Polar Protic (e.g., Water, Ethanol)High dielectric constant, H-bond donorStabilizes charged intermediates (e.g., carbocations in E1 dehydration). Can act as a nucleophile in hydration/hydrolysis. Favors SN1/E1 mechanisms.
Polar Aprotic (e.g., DMSO, Acetonitrile)High dielectric constant, no H-bond donorSolvates cations well but not anions. Can increase the nucleophilicity of anions. Favors SN2/E2 mechanisms. rsc.org
Nonpolar (e.g., Hexane, Benzene)Low dielectric constantPoor at solvating charged species. Generally disfavors reactions with ionic intermediates. May favor radical or concerted pathways.

This table is generated based on general principles of solvent effects in organic reactions. rsc.orguw.edu.pl

Emerging Research Directions and Future Perspectives for Aminoformonitrile Dihydrate

Interdisciplinary Applications and Theoretical Contributions to Astrobiology and Prebiotic Chemistry

Aminoformonitrile and related compounds are central to theories of prebiotic chemistry, the study of chemical pathways that may have led to the origin of life. Formamide (B127407), which can be seen as a hydrated form of aminoformonitrile, is considered a plausible medium for the synthesis of complex prebiotic molecules due to its ability to act as both a solvent and a substrate over a wide temperature range. wikipedia.org Research has shown that N-formylaminonitriles, derivatives of aminonitriles, can form readily from aldehydes and cyanide in a formamide medium, suggesting a potential prebiotic source of amino acid precursors. nih.govotago.ac.nz

The study of aminonitriles is highly relevant to astrobiology, particularly in understanding the potential for life on other celestial bodies like Saturn's moon, Titan. nih.gov Titan possesses a rich inventory of organic material, and it is hypothesized that aminonitriles could be components of its atmospheric aerosols. nih.gov Laboratory studies simulating conditions on Titan suggest that the alkaline hydrolysis of various aminonitriles in ammonia-water mixtures can lead to the formation of amino acids, including glycine (B1666218) and alanine. nih.gov This highlights the critical role of hydration in transforming simple nitriles into the building blocks of life. Aminoformonitrile dihydrate, in this context, represents a potential stable intermediate in environments where water is present, facilitating the transition from simple nitriles to more complex biological molecules.

Key Prebiotic Reactions Involving Aminonitriles
Reactants Conditions Products
Aldehydes, CyanideFormamide mediumN-formylaminonitriles
Aminoacetonitrile (B1212223)Alkaline Hydrolysis (Ammonia-Water)Glycine
2-aminopropanenitrileAlkaline Hydrolysis (Ammonia-Water)Alanine

This table summarizes key reactions discussed in prebiotic chemistry literature where aminonitriles are precursors to amino acids, highlighting the importance of hydration. nih.govotago.ac.nznih.gov

Advancements in Analytical and Computational Methodologies for Dihydrate Characterization

A comprehensive understanding of this compound relies on the application of advanced analytical and computational techniques. The characterization of hydrated compounds, or hydrates, involves a suite of methods to determine their structure, stability, and physical properties. nih.gov

Experimental characterization would necessitate a multi-technique approach. X-ray diffraction, including both single-crystal (SCXRD) and powder (PXRD) methods, is essential for determining the crystal structure and unit cell parameters, which definitively distinguishes between hydrated and anhydrous forms. nih.govnih.gov Spectroscopic techniques are also vital; infrared (IR) and Raman spectroscopy can identify the presence of water through the characteristic stretching bands of hydroxyl groups, while solid-state nuclear magnetic resonance (ssNMR) spectroscopy provides information on the molecular environment of atoms within the crystal lattice. nih.govnih.gov Thermal and gravimetric analyses, such as Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Dynamic Vapour Sorption (DVS), are crucial for studying the stoichiometry of water molecules and the thermodynamics of dehydration and hydration processes. nih.gov

Computational chemistry offers powerful tools that complement experimental work. arcjournals.org Quantum mechanical methods can be used to predict molecular geometries, vibrational frequencies, rotational constants, and thermodynamic properties like the standard enthalpy of formation for this compound. arcjournals.org Such calculations can provide insights into the stability of different hydrate (B1144303) structures and help interpret experimental spectroscopic data.

Analytical Techniques for Hydrate Characterization
Technique Category Specific Methods
X-ray Diffraction Single Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD)
Spectroscopy Solid-State NMR (ssNMR), Fourier-Transform Infrared (FT-IR), Raman Spectroscopy
Thermal Analysis Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA)
Gravimetric Analysis Dynamic Vapour Sorption (DVS)

This table outlines the key experimental methods used to study and characterize hydrated chemical compounds.

Exploration of Novel Reactivity and Functionalization Pathways for this compound

The reactivity of aminoformonitrile is intrinsically linked to its nitrile group. The hydration of nitriles to amides is a fundamental organic transformation. chem960.com For aminoformonitrile, this hydration yields urea (B33335). The presence of two water molecules in the dihydrate crystal structure could potentially influence this reactivity, possibly facilitating an intramolecular or solid-state transformation under specific conditions such as heating.

Research into the hydration of related nitrile compounds has shown that the process can be catalyzed. For instance, platinum nanoparticles have been shown to be effective catalysts for the hydration of cyanohydrins, a class of nitriles that can be difficult to hydrate using other methods. researchgate.net Exploring similar catalytic systems for this compound could reveal efficient pathways for its conversion to other valuable chemical species. Furthermore, studies on related aminonitriles show that alkaline conditions promote the hydration of the nitrile group. nih.govotago.ac.nz Investigating the reactivity of the dihydrate under varying pH could uncover new functionalization pathways. Another key aspect of aminoformonitrile (cyanamide) chemistry is its tendency to dimerize to form 2-cyanoguanidine or trimerize to melamine. chem960.com The role of the water of hydration in mediating or inhibiting these polymerization reactions in the solid state presents an interesting avenue for research.

Integration of In Silico and Experimental Approaches for Comprehensive Understanding

A robust understanding of complex chemical systems like this compound is best achieved through the tight integration of computational (in silico) and experimental methods. mdpi.com This synergistic approach has proven effective in diverse fields, from materials science to drug development. nih.govnih.gov For instance, computational modeling can predict the relative energies and crystal structures of different potential hydrates, guiding experimental efforts to synthesize and isolate the most stable forms. nih.gov

Molecular dynamics (MD) simulations can be employed to study the behavior of the dihydrate structure at the atomic level, providing insights into the dynamics of the water molecules and the mechanism of dehydration. nih.gov The results of these simulations, such as predicted binding energies and structural stability, can then be correlated with experimental data from thermal analysis. nih.gov Similarly, quantum chemical calculations can predict spectroscopic signatures (e.g., NMR chemical shifts, IR vibrational frequencies) for hypothetical structures, which can then be compared with experimental spectra to confirm the correct structure. arcjournals.orgnih.gov This integrated approach allows for a deeper and more validated understanding than either method could provide alone, enabling researchers to connect macroscopic properties with molecular-level behavior. mdpi.com

Computational Methods in Materials Characterization
Method Application
Quantum Mechanics (QM) Prediction of molecular geometry, reaction energies, and spectroscopic properties. nih.govarcjournals.org
Molecular Dynamics (MD) Simulations Simulation of atomic and molecular motion to understand dynamic processes like dehydration and phase transitions. nih.govnih.gov
Density Functional Theory (DFT) Validation of molecular docking predictions and structural stability. nih.gov

This table lists common computational methods that can be integrated with experimental work for a comprehensive study of hydrated compounds.

Future Research Challenges and Opportunities in the Field of Hydrated Chemical Compounds

The study of hydrated chemical compounds, including this compound, presents both significant challenges and compelling opportunities. A primary challenge is controlling and predicting hydrate formation, as many compounds can form multiple hydrate structures (polymorphism) or exist as non-stoichiometric hydrates, where the water content varies. nih.gov Understanding the thermodynamic and kinetic factors that govern these transformations is a key area of ongoing research. ijnc.ir

An opportunity lies in harnessing the role of water within crystal lattices to design materials with novel properties. For example, the arrangement of water molecules can significantly impact the catalytic activity of materials like metal-organic frameworks (MOFs). berkeley.edu In hydrated compounds based on metal oxides, the surface properties and pore structure, which are influenced by hydration, can determine their ionic conductivity. researchgate.net

For this compound specifically, a foundational challenge is its definitive synthesis and isolation, allowing for thorough characterization. Future research should focus on exploring crystallization conditions that favor the dihydrate form. Once isolated, there is an opportunity to study its potential as a stable precursor in solid-state prebiotic chemistry experiments and to investigate its physical properties for potential applications in materials science. The broader challenge is to develop predictive models that can anticipate the propensity of a given organic molecule to form hydrates, a goal that requires a deeper understanding of intermolecular interactions, particularly hydrogen bonding. nih.gov

Q & A

Q. What synthetic methodologies are recommended for preparing aminoformonitrile dihydrate, and how can purity be optimized during synthesis?

Aminoformonitrile derivatives can be synthesized via formamide dehydration, a method compatible with functionalized substrates. For example, formamide dehydration using agents like phosphorus oxychloride (POCl₃) or phosgene derivatives under controlled conditions yields nitrile compounds . To optimize purity, employ recrystallization in anhydrous solvents (e.g., methanol or acetonitrile) and monitor reaction progress via FT-IR or NMR to confirm the absence of unreacted amine or formamide intermediates.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound’s structural and hydration properties?

  • FT-IR : Identify characteristic nitrile (C≡N) peaks near 2200–2260 cm⁻¹ and hydroxyl (O-H) stretches (~3200–3600 cm⁻¹) to confirm dihydrate formation .
  • XRD : Compare diffraction patterns with anhydrous analogs to verify crystalline hydration states .
  • HPLC : Use a C18 column with mobile phases like acetonitrile/water (70:30) and UV detection (195–220 nm) to assess purity and detect degradation products .

Advanced Research Questions

Q. How can researchers resolve contradictions in solubility data for this compound across different solvent systems?

Discrepancies in solubility often arise from hydration-state instability or solvent polarity effects. For precise measurements:

  • Use dynamic vapor sorption (DVS) to study hygroscopicity and hydration/dehydration thresholds .
  • Apply electrolyte activity models (e.g., NRTL) to predict solubility in mixed solvents, as demonstrated for calcium sulfate dihydrate in ammonium-containing systems .
  • Validate experimentally via gravimetric analysis under controlled humidity (e.g., 40°C, 75% RH) .

Q. What experimental design strategies mitigate hydration-state variability in kinetic studies of this compound?

  • Controlled Environment : Conduct reactions in humidity-controlled chambers to stabilize the dihydrate form.
  • In-Situ Monitoring : Use Raman spectroscopy or moisture sorption analyzers to track hydration changes during reactions .
  • Comparative Studies : Compare kinetic profiles (e.g., zero-order vs. first-order release) of dihydrate and anhydrous forms, as done for Lisinopril Dihydrate osmotic tablets .

Q. How do excipients or co-crystallizing agents influence the stability of this compound in multicomponent formulations?

  • Excipient Screening : Test compatibility with common stabilizers (e.g., microcrystalline cellulose or sodium chloride) using thermal analysis (DSC/TGA) to detect phase transitions .
  • Accelerated Stability Studies : Store formulations at 40°C/75% RH for 3–6 months and monitor hydration-state integrity via XRD or Karl Fischer titration .

Methodological and Data Analysis Questions

Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s thermal decomposition?

  • Multivariate Analysis : Apply principal component analysis (PCA) to identify outlier datasets caused by inconsistent hydration control.
  • Error Propagation Modeling : Quantify uncertainties in DSC/TGA data due to moisture absorption during testing .
  • Replicate Studies : Use Design of Experiments (DoE) to isolate variables (e.g., heating rate, sample mass) affecting decomposition kinetics .

Q. How can researchers validate analytical methods for quantifying this compound in complex matrices?

  • Method Robustness : Test HPLC parameters (column type, pH, mobile phase) against spiked samples to ensure resolution from matrix interferents .
  • Cross-Validation : Compare results with orthogonal techniques like ICP-OES (for elemental analysis) or NMR quantification .

Stability and Reactivity Questions

Q. What conditions accelerate hydrolysis or degradation of this compound, and how can these pathways be inhibited?

  • Hydrolysis Risk : High humidity (>80% RH) or aqueous solvents promote nitrile hydrolysis to amides. Mitigate using desiccants (e.g., silica gel) or anhydrous reaction conditions .
  • Photostability : Conduct UV-visible spectroscopy under accelerated light exposure (ICH Q1B guidelines) to assess degradation and recommend amber glass storage .

Interdisciplinary Applications

Q. How might this compound’s properties be leveraged in drug delivery systems or catalysis?

  • Osmotic Tablets : Adapt controlled-release mechanisms used for Lisinopril Dihydrate, optimizing porosity with excipients like NaCl to modulate hydration-driven release .
  • Catalytic Intermediates : Explore its role in multicomponent reactions (e.g., Ugi or Passerini) due to nitrile reactivity, ensuring hydration-state stability during catalysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.